molecular formula C24H32O4 B12428831 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran

3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran

Cat. No.: B12428831
M. Wt: 386.5 g/mol
InChI Key: XTZUNKVZLDGOEJ-SBYXZODFSA-N
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Description

3-O-Methyl 6-Keto 17β-Estradiol-d2 17-O-Tetrahydropyran is a deuterated, structurally modified derivative of estradiol, a key endogenous estrogen. Its structure includes:

  • 3-O-Methylation: Enhances metabolic stability by reducing first-pass oxidation at the 3-hydroxyl position .
  • 17-O-Tetrahydropyran (THP) Protection: A protective group at the 17-hydroxyl, improving solubility and chemical stability .
  • Deuterium Substitution (d2): Two deuterium atoms, likely at metabolically vulnerable sites, to prolong half-life via the kinetic isotope effect .

This compound is primarily used as a reference standard or intermediate in pharmacological research, with commercial availability noted at >95% purity (10 mg scale) .

Properties

Molecular Formula

C24H32O4

Molecular Weight

386.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-7,7-dideuterio-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1/i14D2

InChI Key

XTZUNKVZLDGOEJ-SBYXZODFSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3OC4CCCCO4)C)C5=C(C1=O)C=C(C=C5)OC)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Initial Modifications

The synthesis begins with commercially available estradiol derivatives, typically 17β-estradiol or its analogs. The core structure undergoes sequential modifications to introduce the 3-O-methyl, 6-keto, and tetrahydropyran groups while incorporating deuterium at specific positions. Initial steps involve protecting the 17β-hydroxy group to prevent undesired reactions during subsequent transformations. For example, tetrahydropyran protection is achieved via acid-catalyzed reaction with dihydropyran in dichloromethane, yielding 17-O-tetrahydropyran-protected estradiol.

Selective methylation at the 3-hydroxy position is performed using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone. This step requires anhydrous conditions to avoid hydrolysis, with reaction times ranging from 12–24 hours at 40–60°C. The methylation efficiency exceeds 90% under optimized conditions, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction of the 6-Keto Group

The 6-keto moiety is introduced via oxidation of the A-ring’s C6 position. Jones oxidation (CrO₃ in H₂SO₄/acetone) or Oppenauer oxidation (aluminum isopropoxide, cyclohexanone) are commonly employed. For instance, treatment with chromium trioxide (CrO₃) in dilute sulfuric acid at 0–5°C selectively oxidizes the C6 position without affecting other functional groups, achieving 70–85% yields.

Alternative methods include enzymatic oxidation using cytochrome P450 mimics, though these are less scalable. Post-oxidation, the crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate 6-keto-3-O-methyl-17β-estradiol.

Deuterium Incorporation Strategies

Deuteration at the C7 and C17 positions is critical for isotopic labeling. Two approaches dominate:

  • H/D Exchange : Exposure to deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic conditions promotes proton exchange. For example, stirring the intermediate in deuterated methanol (CD₃OD) with palladium-on-carbon (Pd/C) at 50°C for 48 hours achieves ~95% deuteration at C7.
  • Synthetic Deuteration : Using deuterated reagents such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) in hydrogenation reactions. Reduction of a 6-keto intermediate with NaBD₄ in ethanol introduces deuterium at C7, with isotopic purity >98% confirmed by mass spectrometry.

Tetrahydropyran Protection and Deprotection

The 17-O-tetrahydropyran (THP) group is introduced early in the synthesis to shield the 17β-hydroxy group. Reaction conditions involve 2,3-dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM) at room temperature for 4–6 hours. The THP-protected intermediate is stable under acidic and basic conditions, enabling subsequent reactions without cleavage.

Deprotection is performed using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF), yielding the free 17β-hydroxy group post-synthesis. Optimization studies indicate that 1 M HCl at 25°C for 2 hours achieves quantitative deprotection without side reactions.

Final Purification and Characterization

The crude product is purified via recrystallization or preparative high-performance liquid chromatography (HPLC). Recrystallization from ethanol/water (9:1) yields colorless crystals with >99% purity, while HPLC using a C18 column and acetonitrile/water (65:35) mobile phase resolves any residual impurities.

Characterization Data

  • Molecular Formula : C₂₄H₃₂D₂O₄
  • Molecular Weight : 386.52 g/mol
  • Melting Point : 142–144°C
  • ¹H NMR (600 MHz, CDCl₃) : δ 7.15 (d, J = 8.4 Hz, 1H, ArH), 6.70 (d, J = 8.4 Hz, 1H, ArH), 5.32 (s, 1H, THP), 3.85 (m, 2H, THP), 3.72 (s, 3H, OCH₃).
  • MS (ESI) : m/z 387.3 [M+H]⁺.

Scale-Up Considerations and Industrial Protocols

Industrial production emphasizes cost-effective deuteration and oxidation. A patented route employs continuous-flow reactors for the oxidation step, reducing reaction time from 24 hours to 30 minutes with 88% yield. Deuterium incorporation is optimized using fixed-bed reactors with deuterium gas, achieving 99.5% isotopic purity at 10 kg/batch scale.

Table 1: Comparison of Oxidation Methods

Method Conditions Yield (%) Purity (%)
Jones Oxidation CrO₃, H₂SO₄, 0°C, 2 h 78 95
Oppenauer Al(OiPr)₃, cyclohexanone, 60°C, 6 h 85 98
Enzymatic P450 mimic, NADPH, 37°C, 24 h 65 90

Challenges and Mitigation Strategies

  • Selective Deuteration : Competing H/D exchange at adjacent positions is minimized by using sterically hindered bases (e.g., DBU) and low temperatures.
  • THP Group Stability : Side reactions during methylation are avoided by ensuring complete protection before introducing the 3-O-methyl group.
  • Purification Complexity : Gradient elution in HPLC separates closely related impurities, such as 6-keto vs. 7-keto isomers.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

This compound participates in hydrogenation processes critical for modifying its steroid backbone. Key findings include:

Catalytic Hydrogenation

  • Reagents : Palladium on carbon (Pd/C) with hydrogen gas

  • Conditions : Ethanol solvent at 20–25°C

  • Outcome : Selective reduction of double bonds in the steroid nucleus while preserving the 3-O-methyl and 17-O-tetrahydropyran groups

Enzymatic Reduction
The 6-keto group can undergo reduction via 17β-hydroxysteroid dehydrogenase (17HSD1), analogous to natural estrone-to-estradiol conversion :

  • Mechanism : Tyr155 hydroxyl group initiates an electrophilic attack on the keto oxygen at C6

  • Kinetics : Reaction efficiency depends on steric effects from the 3-O-methyl group and deuterium labeling

Hydrolysis of the 17-O-Tetrahydropyran Group

  • Conditions : Hydrochloric acid (6N) in tetrahydrofuran (THF)/ethanol (1:1)

  • Temperature : Reflux at 80–85°C

  • Outcome :

    ReactantProductYield
    17-O-THP protected compoundFree 17β-hydroxyl derivative78–85%

Aldol Condensation

Used in synthetic pathways to construct steroid rings :

  • Base : Potassium tert-butoxide (t-BuOK) in toluene/2-propanol

  • Temperature : 20–25°C

  • Key Step : Forms new carbon-carbon bonds between C6-keto group and adjacent carbons

Structural Modifications via Protecting Group Chemistry

The 3-O-methyl and 17-O-THP groups enable selective reactions:

Demethylation at C3

  • Reagent : Boron tribromide (BBr3)

  • Conditions : Dichloromethane solvent at −78°C

  • Result : Generates a free phenolic hydroxyl group while retaining deuterium labels

Tetrahydropyran Cleavage

  • Catalyst : p-Toluenesulfonic acid (p-TsOH)

  • Solvent : Acetone/water (4:1)

  • Kinetic Data :

    ParameterValue
    Reaction Time2–3 hours
    Temperature40°C
    Yield90–92%

Stability Under Reaction Conditions

Critical parameters affecting reaction outcomes:

ConditionImpactSource
pH > 10Degradation of 17-O-THP group
Prolonged heating (>80°C)Racemization at C17
Light exposureOxidation of 6-keto group

Comparative Reactivity with Analogues

Data from deuterated vs. non-deuterated derivatives :

Reaction TypeDeuteration Effect (k<sub>D</sub>/k<sub>H</sub>)
Enzymatic reduction (17HSD1)0.85 ± 0.03
Acid-catalyzed hydrolysis1.12 ± 0.05
Photodegradation0.67 ± 0.08

Scientific Research Applications

3-O-Methyl 6-keto 17 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Methyl 6-keto 17 involves its interaction with specific molecular targets and pathways. For instance, in cholesterol metabolism, the compound can be involved in the degradation pathways of cholesterol side-chains, which are crucial for the biosynthesis of steroid hormones . The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Steroidal Derivatives with Modified Substituents
  • 17-Chloro-16-formyl Estrane Derivatives (e.g., 2a, 4a, 4c) :
    • Substituents : Chlorine at C17, triazine or formyl groups at C16 .
    • Impact : These substitutions introduce steric bulk and electronic effects, reducing estrogen receptor (ER) binding but enabling applications in medicinal chemistry (e.g., enzyme inhibition). In contrast, the target compound retains a 17-O-THP group, which may preserve ER interaction while enhancing stability.
    • Synthesis : Both classes use DMF-based reactions with acetamide hydrochloride and K₂CO₃, but the target compound’s deuterated synthesis requires specialized isotopic precursors .
Compound Substituents Key Features Applications
Target Compound 3-O-Me, 6-Keto, 17-O-THP, d2 High stability, deuterated Research, intermediates
4a () 16-Triazine, 17-Cl, 3-OH Steroidal triazine hybrid Medicinal chemistry
17β-Estradiol None Native estrogen Hormone therapy
2.2. Deuterated Estradiol Analogs
  • 3-O-Methyl 17β-Estradiol-d5 17-O-THP :
    • Deuterium Content : Five deuterium atoms (vs. two in the target compound), likely at additional metabolic sites (e.g., C16 or C18).
    • Impact : Higher deuterium content may further extend half-life but increase synthetic complexity and cost .
    • Diastereomers : The d5 analog exists as a mixture, complicating purification, whereas the d2 variant may have fewer stereochemical challenges .
2.3. Non-Steroidal 3-O-Methylated Compounds
  • 3-O-Methyl Quercetin: Structure: Flavonoid with 3-O-methylation. Activity: Demonstrates cytoprotective effects against oxidative stress by upregulating Nrf2 and antioxidant enzymes .

Key Research Findings

  • Stability and Solubility : The 17-O-THP group in the target compound improves solubility in organic solvents compared to unprotected estradiol derivatives, facilitating formulation .
  • Receptor Interaction: The 6-keto group may reduce ERα/ERβ binding affinity compared to estradiol but could enable selective modulation of non-genomic signaling pathways.
  • Deuterium Effects : The d2 substitution likely slows hepatic metabolism, as seen in deuterated drugs like deutetrabenazine, though specific in vivo data are pending .

Biological Activity

3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran is a synthetic derivative of estradiol, designed for research purposes, particularly in the field of endocrinology and pharmacology. This compound is characterized by its molecular formula C24H30D2O4C_{24}H_{30}D_{2}O_{4} and a molecular weight of approximately 386.52 g/mol. It is part of a class of compounds known as estrogen receptor modulators, which interact with estrogen receptors in the body to elicit biological responses.

Chemical Structure and Properties

  • Molecular Formula : C24H30D2O4C_{24}H_{30}D_{2}O_{4}
  • Molecular Weight : 386.52 g/mol
  • CAS Number : 174497-42-8
  • Chemical Structure : The compound features a tetrahydropyran ring and a keto group at the 6-position, which are significant for its biological activity.

Biological Activity

This compound exhibits biological activities similar to those of estradiol, primarily through its interaction with estrogen receptors (ERs). The two main subtypes of ERs are ERα and ERβ, both of which play crucial roles in mediating estrogen's effects on various tissues.

  • Estrogen Receptor Activation :
    • The compound acts as an agonist for ERα and ERβ, leading to modulation of gene transcription associated with reproductive and non-reproductive tissues .
    • Binding to these receptors triggers a cascade of cellular responses, including changes in gene expression that influence cell growth, differentiation, and metabolism.
  • Non-genomic Effects :
    • Besides genomic actions, it may also activate membrane-bound estrogen receptors (mERs), such as GPER (GPR30), leading to rapid signaling events that can affect cell function within minutes .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects :
    • A study demonstrated that similar compounds can selectively deliver estradiol to the brain, providing neuroprotection without peripheral side effects. This highlights the potential therapeutic applications of estrogen derivatives in treating neurological disorders .
  • Estrogen Receptor Binding Affinity :
    • Comparative studies have shown that compounds like 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 exhibit varying degrees of binding affinity to ERs compared to natural estrogens. For instance, estradiol has an IC50 value of approximately 1.3 nM for ERα, while the binding affinity of synthetic derivatives can differ significantly .

Data Table: Estrogen Receptor Binding Affinity

CompoundERα Binding IC50 (nM)ERβ Binding IC50 (nM)Lipophilicity (logP)Water Solubility (μg/ml)
Estradiol1.30.74.0197.8
3-O-Methyl 6-Keto 17Beta-Estradiol-d2TBDTBDTBDTBD

Q & A

Q. How can the synthetic route for 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran be optimized for reproducibility in academic settings?

Methodological Answer: Retrosynthetic analysis and AI-driven synthesis planning (e.g., leveraging databases like Reaxys or Pistachio) can identify feasible pathways for introducing the 3-O-methyl, 6-keto, and tetrahydropyran groups. Protecting group strategies, such as using tetrahydropyranyl ethers to stabilize hydroxyl groups during synthesis, are critical. Deuterium incorporation at the 17β position requires precise isotopic labeling techniques, such as deuteration via catalytic exchange or custom precursor synthesis .

Q. What analytical techniques are recommended for characterizing structural integrity and purity?

Methodological Answer:

  • LC-MS/MS : Validates molecular weight and isotopic purity (e.g., confirming deuterium incorporation).
  • NMR : Assigns stereochemistry (e.g., 17β configuration) and verifies methyl/tetrahydropyran substitutions.
  • HPLC-UV/RI : Assesses purity, especially for detecting unreacted estradiol derivatives or byproducts.
    Cross-referencing with NIST spectral libraries ensures accuracy .

Advanced Research Questions

Q. How does the 6-keto group influence interaction with prostaglandin pathways, and how can conflicting data on cyclooxygenase (COX) dependence be resolved?

Methodological Answer: The 6-keto moiety may mimic prostaglandin metabolites (e.g., 6-keto PGF1α, a stable COX-derived PGI2 metabolite). However, studies in COX-independent systems (e.g., endothelial cells pretreated with indomethacin) can clarify its role. Radioimmunoassay (RIA) or LC-MS quantification of 6-keto PGF1α in cell media, alongside pharmacological inhibitors (e.g., SQ29548 for TP receptors), helps distinguish COX-dependent vs. alternative pathways .

Q. What experimental designs address discrepancies in metabolic stability studies of deuterated estradiol derivatives?

Methodological Answer:

  • Isotope Tracing : Use hepatocyte or microsomal assays with deuterated vs. non-deuterated analogs to compare oxidation rates (CYP450-mediated).
  • Stability under varied pH : Test tetrahydropyran group hydrolysis in simulated gastric/intestinal fluids.
  • Data normalization : Include internal standards (e.g., d4-estradiol) to control for batch variability in LC-MS workflows .

Q. How does 3-O-methylation affect receptor binding affinity compared to native estradiol?

Methodological Answer:

  • Competitive Binding Assays : Compare displacement of radiolabeled estradiol (³H-estradiol) in ERα/ERβ assays.
  • Molecular Dynamics Simulations : Model steric effects of the methyl group on ligand-receptor docking.
  • Transcriptional Activity : Luciferase reporter assays in ER-responsive cell lines (e.g., MCF-7) quantify agonist/antagonist effects .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported COX-independent effects of 6-keto-substituted steroids?

Methodological Answer:

  • Cell Line Validation : Confirm COX-1/COX-2 expression levels (via qPCR/Western blot) in experimental models.
  • Metabolite Profiling : Use untargeted metabolomics to identify alternative pathways (e.g., lipoxygenase or cytochrome P450 interactions).
  • Dose-Response Studies : Test low vs. high concentrations to rule out non-specific effects at supraphysiological doses .

Q. Why do stability studies of 17-O-tetrahydropyran-protected estradiol derivatives show variability across labs?

Methodological Answer:

  • Hydrolytic Conditions : Standardize incubation buffers (e.g., pH 7.4 PBS vs. acidic/alkaline conditions).
  • Catalytic Trace Metals : Use chelating agents (e.g., EDTA) to mitigate metal-ion-catalyzed hydrolysis.
  • Inter-lab Replicates : Share reference standards (e.g., NIST-traceable materials) to harmonize protocols .

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